molecular formula C7H11NO3 B14245096 (3S)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 428518-38-1

(3S)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B14245096
CAS No.: 428518-38-1
M. Wt: 157.17 g/mol
InChI Key: BNPUQHZYYWBHSW-YFKPBYRVSA-N
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Description

(3S)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ethylamine and succinic anhydride, which undergoes a cyclization reaction to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar pyrrolidine ring structure but with an additional acetylphenyl group.

    Pyrrolidinone derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.

Uniqueness

(3S)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of an ethyl group. This configuration can influence its reactivity and interactions with biological molecules, making it valuable in various research and industrial applications.

Properties

CAS No.

428518-38-1

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3S)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

BNPUQHZYYWBHSW-YFKPBYRVSA-N

Isomeric SMILES

CCN1C[C@H](CC1=O)C(=O)O

Canonical SMILES

CCN1CC(CC1=O)C(=O)O

Origin of Product

United States

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